molecular formula C17H14F2N2O2 B6536342 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide CAS No. 1021208-05-8

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide

Cat. No.: B6536342
CAS No.: 1021208-05-8
M. Wt: 316.30 g/mol
InChI Key: ZMWPBIJWMZSIPB-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by an indole core, which is a common structural motif in many biologically active molecules, and the presence of fluorine atoms, which often enhance the biological activity and stability of compounds.

Mechanism of Action

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide, also known as F5098-0979, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including energy homeostasis, cardiovascular regulation, and anxiety-related behaviors.

Mode of Action

F5098-0979 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to the human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, showing more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

The antagonistic action of F5098-0979 on the Y2 receptor affects the downstream signaling pathways of this receptor. Specifically, it inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This suggests that F5098-0979 interferes with the G-protein-coupled signaling pathway of the Y2 receptor, thereby modulating the physiological effects mediated by this receptor.

Pharmacokinetics

After intraperitoneal administration in rats, F5098-0979 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) of F5098-0979 in the brain is reached at approximately 30 minutes post-administration . These findings suggest that F5098-0979 has favorable pharmacokinetic properties, including good brain penetration and rapid onset of action.

Action Environment

The action, efficacy, and stability of F5098-0979 can be influenced by various environmental factors For instance, the pharmacokinetics and pharmacodynamics of F5098-0979 may be affected by factors such as the route of administration, the physiological state of the organism, and the presence of other drugs or substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Difluorobenzoyl Chloride: The acetylated indole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide ring, which can significantly influence its biological activity and stability compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-10(22)21-8-7-11-5-6-12(9-15(11)21)20-17(23)16-13(18)3-2-4-14(16)19/h2-6,9H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWPBIJWMZSIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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